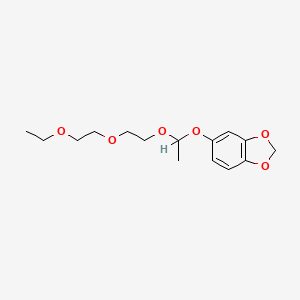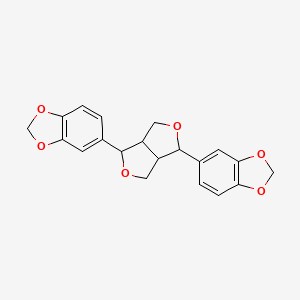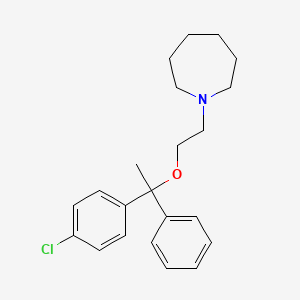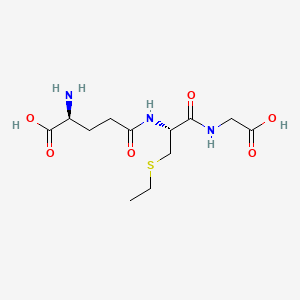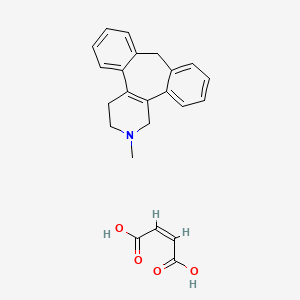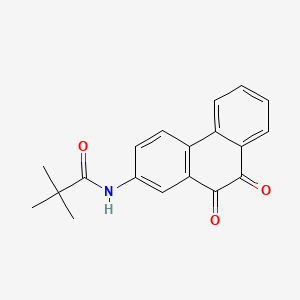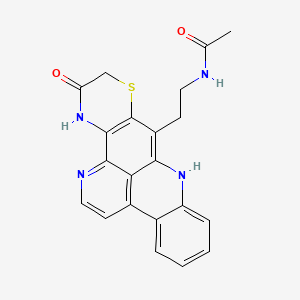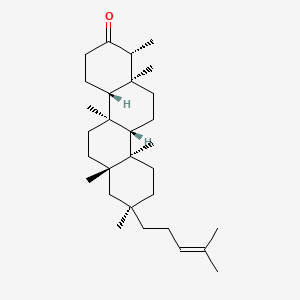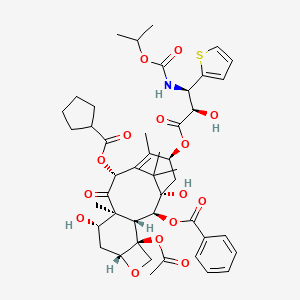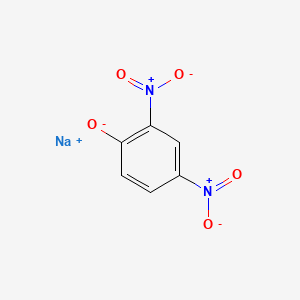
2,4-Dinitrofenolato de Sodio
Descripción general
Descripción
Sodium 2,4-dinitrophenolate is a chemical compound derived from 2,4-dinitrophenol. It is known for its applications in various fields, including research and industrial processes. The compound is characterized by its yellow crystalline appearance and is soluble in water. Sodium 2,4-dinitrophenolate is primarily used as an intermediate in the synthesis of other chemicals and has notable properties that make it useful in scientific research.
Aplicaciones Científicas De Investigación
Sodium 2,4-dinitrophenolate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and other chemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on sodium 2,4-dinitrophenolate includes its potential use in drug development and as a model compound for studying metabolic processes.
Industry: It is used in the manufacture of pesticides, herbicides, and other industrial chemicals.
Mecanismo De Acción
Target of Action
Sodium 2,4-dinitrophenolate, also known as 2,4-dinitrophenol (DNP), primarily targets the mitochondria in cells . It acts as an uncoupler of oxidative phosphorylation (OXPHOS) . This process is crucial for the production of ATP, the primary energy currency of the cell.
Mode of Action
DNP interferes with the normal functioning of mitochondria by disrupting the proton gradient across the mitochondrial inner membrane . This disruption leads to a rapid loss of ATP as the energy from the electron transport chain is dissipated as heat instead of being used to synthesize ATP . This uncoupling effect is the basis for DNP’s fat-burning properties, as it forces the body to use more energy, thereby increasing the metabolic rate .
Biochemical Pathways
The primary biochemical pathway affected by DNP is the electron transport chain in mitochondria . By uncoupling oxidative phosphorylation, DNP prevents the synthesis of ATP, forcing the cell to metabolize more nutrients to meet its energy needs . This increased metabolism can lead to weight loss, which is why DNP has been used as a weight-loss agent .
Pharmacokinetics
It is known that dnp exhibits significant nonlinear pharmacokinetics, which may be attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .
Result of Action
The primary result of DNP’s action is an increase in metabolic rate, leading to weight loss . . The rapid loss of ATP can lead to uncontrolled hyperthermia — body temperatures can rise up to 44 °C (111 °F) — and death in case of overdose . Other symptoms of DNP poisoning include nausea, vomiting, abdominal pain, and diarrhea .
Action Environment
The action of DNP can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect DNP’s efficacy and stability . Furthermore, DNP is a regulated environmental toxicant, indicating that its presence in the environment can have harmful effects .
Análisis Bioquímico
Biochemical Properties
Sodium 2,4-dinitrophenolate acts as an uncoupler of oxidative phosphorylation . This means it facilitates proton transport across the mitochondrial membrane, leading to rapid consumption of energy without generating ATP . This process increases fat metabolism
Cellular Effects
In cells, Sodium 2,4-dinitrophenolate influences function by causing a rapid loss of ATP . This can lead to uncontrolled hyperthermia and potentially serious side effects
Molecular Mechanism
The molecular mechanism of Sodium 2,4-dinitrophenolate involves uncoupling mitochondrial oxidative phosphorylation . This process disrupts the normal production of ATP, leading to increased energy consumption and fat metabolism
Metabolic Pathways
Sodium 2,4-dinitrophenolate is involved in the metabolic pathway of oxidative phosphorylation
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 2,4-dinitrophenolate can be synthesized through the neutralization of 2,4-dinitrophenol with sodium hydroxide. The reaction typically involves dissolving 2,4-dinitrophenol in a suitable solvent, such as ethanol or water, and then adding sodium hydroxide to the solution. The reaction proceeds as follows:
C6H3(NO2)2OH+NaOH→C6H3(NO2)2ONa+H2O
Industrial Production Methods: In industrial settings, the production of sodium 2,4-dinitrophenolate involves large-scale neutralization processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as recrystallization to purify the compound and remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2,4-dinitrophenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Sodium 2,4-dinitrophenolate can be reduced to form 2,4-diaminophenol under specific conditions.
Substitution: The nitro groups in the compound can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can react with the nitro groups.
Major Products Formed:
Oxidation: Products may include various nitro derivatives.
Reduction: The primary product is 2,4-diaminophenol.
Substitution: Substituted phenol derivatives are formed.
Comparación Con Compuestos Similares
2,4-Dinitrophenol: A closely related compound with similar properties but different applications.
2,4-Dinitro-o-cresol: Another dinitrophenol derivative used as a pesticide.
Dinoseb: A herbicide with similar chemical structure and properties.
Uniqueness: Sodium 2,4-dinitrophenolate is unique due to its specific applications in scientific research and its role as an intermediate in chemical synthesis. Its ability to uncouple oxidative phosphorylation makes it a valuable tool in studies related to metabolism and energy production.
Propiedades
Número CAS |
1011-73-0 |
|---|---|
Fórmula molecular |
C6H4N2NaO5 |
Peso molecular |
207.10 g/mol |
Nombre IUPAC |
sodium;2,4-dinitrophenolate |
InChI |
InChI=1S/C6H4N2O5.Na/c9-6-2-1-4(7(10)11)3-5(6)8(12)13;/h1-3,9H; |
Clave InChI |
RQBWMLFHMVFSBS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[O-].[Na+] |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O.[Na] |
Apariencia |
Solid powder |
| 1011-73-0 | |
Pictogramas |
Explosive; Acute Toxic |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Sodium 2,4-dinitrophenolate; AI3-15340; AI3 15340; AI315340 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes sodium 2,4-dinitrophenolate a safety concern in industrial settings?
A1: Research suggests that while sodium 2,4-dinitrophenolate alone decomposes exothermically at high temperatures, its mixture with nitrobenzene poses a significant hazard []. When heated, this mixture undergoes an intensely exothermic runaway reaction, increasing the risk of explosions, particularly in industrial processes like nitrobenzene production [].
Q2: How does the presence of sodium 2,4-dinitrophenolate impact nitrobenzene rectification processes?
A2: The presence of even small amounts of sodium 2,4-dinitrophenolate in nitrobenzene rectification towers significantly elevates the risk of thermal runaway reactions and explosions []. This necessitates stringent safety measures and monitoring during nitrobenzene production.
Q3: What is the structural characterization of sodium 2,4-dinitrophenolate monohydrate?
A3: Sodium 2,4-dinitrophenolate monohydrate (Na+·C6H3N2O5−·H2O) exhibits a unique laminated crystal structure []. Sodium ions (Na+) and water molecules are positioned on twofold rotation axes within these layers. The structure comprises NaO6 chains interconnected by 2,4-dinitrophenolate ligands, with each sodium ion exhibiting a distorted octahedral geometry [].
Q4: How does sodium 2,4-dinitrophenolate interact with ionic liquids, and what are the implications?
A4: Sodium 2,4-dinitrophenolate can interact with ionic liquids like Butyl-methyl-pyrrolidinium trifluoromethylsulfonate ([bmpyr][OTf]) in a biphasic system []. This interaction facilitates the formation and extraction of anionic zinc complexes, such as [(bmpyr)2{Zn(OC6H3(NO2)2)4}], into the ionic liquid phase []. This phenomenon has implications for metal ion extraction and separation techniques.
Q5: Can sodium 2,4-dinitrophenolate be used to determine standard formal potentials of anions across the nitrobenzene/water interface?
A5: Yes, studies have utilized the extraction of sodium 2,4-dinitrophenolate with 18-crown-6 ether (18C6) from water into nitrobenzene to determine the standard formal potentials of various anions []. By measuring the extraction constants and individual distribution constants, researchers can estimate the equilibrium potential differences at the interface and gain insights into anion transfer processes [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5s,6s)-5-Hydroxy-6-methyloctahydro-2h,5h,9h-indeno[7a,1-h]indolizin-3(4h)-one 8-oxide](/img/structure/B1680951.png)

